REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[N+:8]([C:11]1[CH:21]=[CH:20][C:14]2[NH:15][C:16](=[O:19])[CH2:17][O:18][C:13]=2[CH:12]=1)([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:6]([O:5][C:3]([CH2:2][N:15]1[C:14]2[CH:20]=[CH:21][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][C:13]=2[O:18][CH2:17][C:16]1=[O:19])=[O:4])[CH3:7] |f:2.3.4|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the liquor was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the resulting solid from toluene-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CN1C(COC2=C1C=CC(=C2)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |